molecular formula C13H14N4O3 B5875161 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

Cat. No.: B5875161
M. Wt: 274.28 g/mol
InChI Key: KXASFJDQOBCUNK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring attached to a benzamide moiety, with a nitro group at the para position of the benzamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activities and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-aminobenzamide: The nitro group is reduced to an amino group.

    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-chlorobenzamide: The nitro group is substituted with a chlorine atom.

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to its specific combination of the pyrazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties. The presence of the nitro group allows for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-2-16-9-10(8-15-16)7-14-13(18)11-3-5-12(6-4-11)17(19)20/h3-6,8-9H,2,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXASFJDQOBCUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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